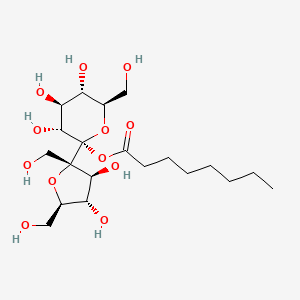
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is a compound that belongs to the class of sucrose esters. These compounds are formed by the esterification of sucrose with fatty acids. Sucrose esters are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
Properties
CAS No. |
42922-74-7 |
|---|---|
Molecular Formula |
C20H36O12 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-10-20(18(28)15(25)12(9-22)31-20)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
InChI Key |
GFKALCSVKPSQQZ-OASARBKBSA-N |
SMILES |
CCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate typically involves the esterification of sucrose with octanoic acid. This reaction can be catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction is usually carried out under mild conditions to prevent the degradation of sucrose .
Industrial Production Methods
Industrial production of sucrose esters, including this compound, often involves enzymatic processes due to their specificity and mild reaction conditions. These processes are designed to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate can undergo various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, the ester bond can be hydrolyzed to yield sucrose and octanoic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Sucrose and octanoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Substitution: New esters or other substituted products.
Scientific Research Applications
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. This property is crucial in its applications in food, cosmetics, and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Sucrose monolaurate: Another sucrose ester with similar surfactant properties but different fatty acid chain length.
Sucrose monopalmitate: Similar in structure but with a longer fatty acid chain, affecting its solubility and emulsifying properties.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is unique due to its specific fatty acid chain length, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


